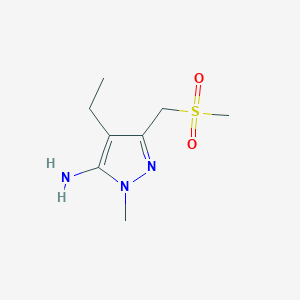

4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine

Description

4-Ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methanesulfonylmethyl group at position 3, an ethyl group at position 4, and a methyl group at position 1. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions . The methanesulfonyl group in this compound is a strong electron-withdrawing substituent, which may enhance solubility in polar solvents and influence intermolecular interactions .

Properties

Molecular Formula |

C8H15N3O2S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(methylsulfonylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H15N3O2S/c1-4-6-7(5-14(3,12)13)10-11(2)8(6)9/h4-5,9H2,1-3H3 |

InChI Key |

NWGDGRWUEKWOOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1CS(=O)(=O)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, influencing their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts electronic, steric, and solubility properties:

Key Observations :

- Methanesulfonylmethyl (target compound) offers a balance of polarity and hydrogen-bonding capacity, making it distinct from bulky alkyl (e.g., tert-butyl) or aromatic groups.

- Furan-2-yl () introduces a heterocyclic aromatic system, which could enhance interactions with biological targets through lone-pair electrons.

Substituent Variations at Position 4

The ethyl group at position 4 in the target compound contrasts with other substituents:

Key Observations :

Pharmacological and Physicochemical Properties

Limited pharmacological data is available in the evidence, but substituent effects can be inferred:

Biological Activity

4-Ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole class, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible applications in drug design, particularly in the development of anti-inflammatory and anticancer agents.

- Molecular Formula : CHNOS

- Molecular Weight : 217.29 g/mol

- IUPAC Name : 4-ethyl-2-methyl-5-(methylsulfonylmethyl)pyrazol-3-amine

- CAS Number : 1339362-77-4

Synthesis

The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane at low temperatures to enhance selectivity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, facilitated by the sulfonyl group which forms strong interactions with biological macromolecules. The pyrazole ring can engage in hydrogen bonding and π–π interactions, contributing to its overall biological efficacy.

Pharmacological Potential

Research indicates that 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine may exhibit:

- Anti-inflammatory Properties : It is being investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as a chemotherapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine can inhibit cell proliferation in various cancer types. For instance, derivatives of pyrazole have shown promising results against breast and prostate cancer cells, indicating that modifications to the pyrazole structure can enhance biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Ethyl-3-methyl-1H-pyrazole | Lacks methanesulfonyl group | Reduced anti-inflammatory activity |

| 3-(Methanesulfonylmethyl)-1-methyl-1H-pyrazole | Lacks ethyl group | Lower potency against cancer cell lines |

This table illustrates how the presence of both the ethyl and methanesulfonyl groups in 4-ethyl-3-(methanesulfonylmethyl)-1-methyl-1H-pyrazol-5-amine contributes to its unique properties and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.